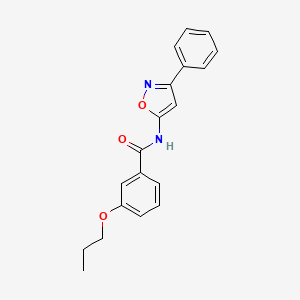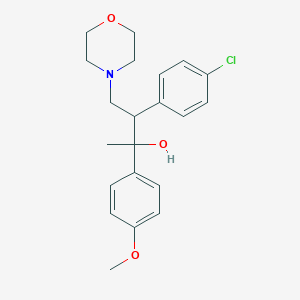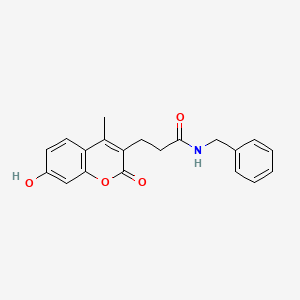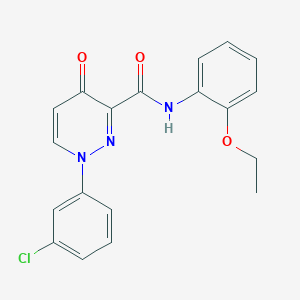
N-(3-phenyl-1,2-oxazol-5-yl)-3-propoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-phenyl-1,2-oxazol-5-yl)-3-propoxybenzamide is a chemical compound with the molecular formula C22H26N4O8. It consists of a benzamide core with a 3-propoxy substituent and a 3-phenyl-1,2-oxazol-5-yl group attached to it
Preparation Methods
The synthetic routes for N-(3-phenyl-1,2-oxazol-5-yl)-3-propoxybenzamide involve specific reaction sequences
Synthesis: One possible method involves the condensation of 3-phenyl-1,2-oxazol-5-amine with 3-propoxybenzoic acid chloride. The reaction occurs under appropriate conditions (solvents, temperatures, and catalysts) to yield the desired product.
Chemical Reactions Analysis
Reactivity: N-(3-phenyl-1,2-oxazol-5-yl)-3-propoxybenzamide may undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents: Reagents like oxidizing agents (e.g., KMnO), reducing agents (e.g., LiAlH), and nucleophiles (e.g., NaOH) can be employed.
Major Products: The specific products formed depend on the reaction conditions. For example, oxidation could lead to hydroxylated derivatives, while reduction might yield corresponding amines.
Scientific Research Applications
Chemistry: Researchers explore its reactivity, stability, and potential as a building block for more complex molecules.
Biology and Medicine: Investigations focus on its biological activity, potential as a drug candidate, or use as a probe in biological studies.
Industry: It may find applications in materials science, such as polymers or liquid crystals.
Mechanism of Action
- The exact mechanism by which N-(3-phenyl-1,2-oxazol-5-yl)-3-propoxybenzamide exerts its effects remains an area of study. Researchers investigate its interactions with cellular targets and signaling pathways.
Comparison with Similar Compounds
- While I couldn’t find direct comparisons, it’s essential to explore related compounds with similar functional groups or structural motifs.
Remember that further research and experimental data are necessary to fully understand the compound’s properties and applications
Properties
Molecular Formula |
C19H18N2O3 |
|---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
N-(3-phenyl-1,2-oxazol-5-yl)-3-propoxybenzamide |
InChI |
InChI=1S/C19H18N2O3/c1-2-11-23-16-10-6-9-15(12-16)19(22)20-18-13-17(21-24-18)14-7-4-3-5-8-14/h3-10,12-13H,2,11H2,1H3,(H,20,22) |
InChI Key |
BAPQZLXEXXVMRP-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC2=CC(=NO2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-ethoxyphenyl)-5-({[4-(4-ethoxyphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazole](/img/structure/B11394704.png)

![6-ethyl-4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-4H-chromene-2-carboxamide](/img/structure/B11394722.png)
![11-chloro-3-(2-methoxybenzyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one](/img/structure/B11394727.png)
![2-(2,3-dimethylphenoxy)-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]acetamide](/img/structure/B11394739.png)

![1-(4-bromophenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]ethanol](/img/structure/B11394749.png)
![4-oxo-N-{3-[(2-phenylethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-4H-chromene-2-carboxamide](/img/structure/B11394750.png)
![2-(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-[2-(2-fluorophenyl)ethyl]acetamide](/img/structure/B11394760.png)
![4-butoxy-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)benzamide](/img/structure/B11394766.png)

![N-(4-ethoxyphenyl)-3-ethyl-6-(4-methoxyphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11394776.png)
![2-(2,3-dimethylphenoxy)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B11394781.png)

